molecular formula C6H12FN B1472502 4-Fluoro-3,3-dimethylpyrrolidine CAS No. 1780148-99-3

4-Fluoro-3,3-dimethylpyrrolidine

Cat. No. B1472502
CAS RN: 1780148-99-3
M. Wt: 117.16 g/mol
InChI Key: DQDJTWVJFFSLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4-Fluoro-3,3-dimethylpyrrolidine is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The fluorine atom is attached to the 4th carbon atom in the ring, and the 3rd carbon atom is substituted with two methyl groups.

Scientific Research Applications

Synthesis and Hydrolysis of Fluoropyridinyl Containing Chlorosilanes

This study focuses on the synthesis of 2-fluoro-3-dimethylchlorosilylpyridine and 3-fluoro-4-dimethylchlorosilylpyridine from fluoro-lithio-pyridines and dimethyldichlorosilane. These compounds were hydrolyzed in aqueous ammonia to yield stable disiloxanes, suggesting potential utility in silane chemistry and materials science (Zeldin & Xu, 1987).

Docking and QSAR Studies for c-Met Kinase Inhibitors

A study conducted docking and quantitative structure-activity relationship (QSAR) studies for fluoropyridinyl-aniline derivatives as c-Met kinase inhibitors, highlighting their potential in therapeutic applications (Caballero et al., 2011).

Synthesis of Fluorinated Pyridines as NMR pH Indicators

Research on the synthesis of fluorinated pyridines for use as 19F NMR pH indicators demonstrates the role of fluorinated compounds in enhancing NMR spectroscopy techniques for pH measurement (Amrollahi, 2014).

Fluorinated Chromenes Synthesis

The synthesis of 3-fluoro-2,2-dimethyl-2H-chromenes from 2-fluoro-1,1-dimethoxy-3-methylbut-2-ene and phenols in dry pyridine showcases the application of fluorinated compounds in synthesizing complex structures, potentially useful in organic chemistry and drug development (Camps et al., 1980).

Safety and Hazards

While specific safety data for 4-Fluoro-3,3-dimethylpyrrolidine is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

4-fluoro-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c1-6(2)4-8-3-5(6)7/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDJTWVJFFSLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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